molecular formula C9H16O2 B6220785 {5-oxaspiro[3.5]nonan-2-yl}methanol, Mixture of diastereomers CAS No. 2758005-16-0

{5-oxaspiro[3.5]nonan-2-yl}methanol, Mixture of diastereomers

Cat. No.: B6220785
CAS No.: 2758005-16-0
M. Wt: 156.2
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Description

{5-oxaspiro[3.5]nonan-2-yl}methanol, a mixture of diastereomers, is a chemical compound with the molecular formula C9H16O2. This compound is characterized by its spirocyclic structure, which includes an oxaspiro ring system. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-oxaspiro[3.5]nonan-2-yl}methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the methanol group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the methanol group at the desired position.

Industrial Production Methods

Industrial production of {5-oxaspiro[3.5]nonan-2-yl}methanol may involve optimized synthetic routes that maximize yield and minimize by-products. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

{5-oxaspiro[3.5]nonan-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can produce various alcohols.

Scientific Research Applications

{5-oxaspiro[3.5]nonan-2-yl}methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {5-oxaspiro[3.5]nonan-2-yl}methanol involves its interaction with specific molecular targets. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    {5-oxaspiro[3.5]nonan-8-yl}methanol: Another spirocyclic compound with similar structural features.

    Spiro[4.5]decan-2-ylmethanol: A related compound with a different spirocyclic ring system.

Uniqueness

{5-oxaspiro[3.5]nonan-2-yl}methanol is unique due to its specific spirocyclic structure and the presence of multiple diastereomers. This structural diversity can lead to distinct physical and chemical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

2758005-16-0

Molecular Formula

C9H16O2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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